molecular formula C11H19NO2 B14537949 1-Butyl-2-oxocyclohexane-1-carboxamide CAS No. 62221-89-0

1-Butyl-2-oxocyclohexane-1-carboxamide

Cat. No.: B14537949
CAS No.: 62221-89-0
M. Wt: 197.27 g/mol
InChI Key: WUBRAELEDRZQBK-UHFFFAOYSA-N
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Description

1-Butyl-2-oxocyclohexane-1-carboxamide is an organic compound belonging to the class of cyclic ketones It features a cyclohexane ring with a butyl group and an oxo group attached to the first carbon, and a carboxamide group attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-2-oxocyclohexane-1-carboxamide can be synthesized through the amidation of carboxylic acid substrates. One common method involves reacting ethyl 2-oxocyclohexane-1-carboxylate with an appropriate amine under catalytic or non-catalytic conditions . The reaction typically requires a dehydrating agent or a coupling reagent to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography and crystallization, can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-2-oxocyclohexane-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-butyl-2-oxocyclohexane-1-carboxamide involves its interaction with molecular targets and pathways in biological systems. The compound’s antioxidant activity is attributed to its ability to donate hydrogen atoms or electrons to neutralize free radicals . This process involves the dissociation of O-H bonds and the transfer of electrons, which helps protect cells from oxidative damage.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and penetrate cells.

Properties

CAS No.

62221-89-0

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

1-butyl-2-oxocyclohexane-1-carboxamide

InChI

InChI=1S/C11H19NO2/c1-2-3-7-11(10(12)14)8-5-4-6-9(11)13/h2-8H2,1H3,(H2,12,14)

InChI Key

WUBRAELEDRZQBK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(CCCCC1=O)C(=O)N

Origin of Product

United States

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